4-(2-Methoxy-benzyl)-piperidine hydrochloride
Overview
Description
“4-(2-Methoxy-benzyl)-piperidine hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds1. The “2-Methoxy-benzyl” part suggests a benzyl group (a benzene ring with a CH2 attached) with a methoxy group (OCH3) at the 2nd position12.
Synthesis Analysis
While I couldn’t find the specific synthesis for “4-(2-Methoxy-benzyl)-piperidine hydrochloride”, the synthesis of similar compounds often involves the reaction of a suitable piperidine derivative with a benzyl halide3. The methoxy group could be introduced through a Williamson ether synthesis or similar method4.
Molecular Structure Analysis
The molecular structure would likely feature a piperidine ring attached to a benzyl group with a methoxy substituent. However, without specific information, it’s difficult to provide a detailed analysis12.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict. Piperidine rings can participate in various reactions, and the benzyl and methoxy groups could influence the reactivity4.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure. Piperidine derivatives are often basic due to the nitrogen atom6.Scientific Research Applications
4-Methoxybenzylamine is a primary amine and can be used for several applications :
-
Synthesis of functionalized organopolyphosphazenes for in vivo applications
-
Synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities
Safety And Hazards
Safety and hazards would depend on the exact compound. Many piperidine derivatives have bioactive properties and should be handled with appropriate caution7.
Future Directions
The future directions would depend on the context in which this compound is being studied or used8.
Please consult with a qualified professional for more accurate information. This analysis is based on the structure of similar compounds and may not fully apply to “4-(2-Methoxy-benzyl)-piperidine hydrochloride”.
properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGMNBVOKCFRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588778 | |
Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-benzyl)-piperidine hydrochloride | |
CAS RN |
37581-34-3 | |
Record name | Piperidine, 4-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37581-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-methoxyphenyl)methyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.